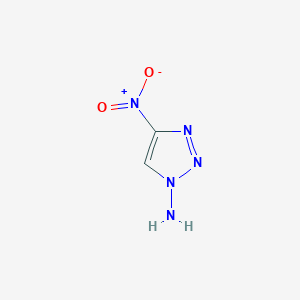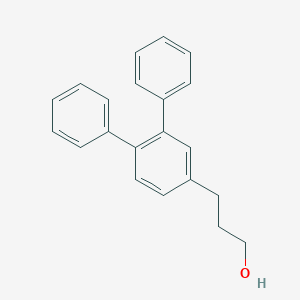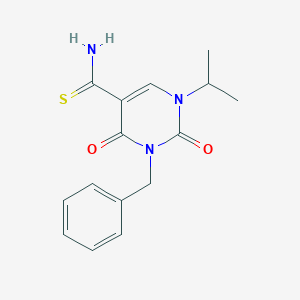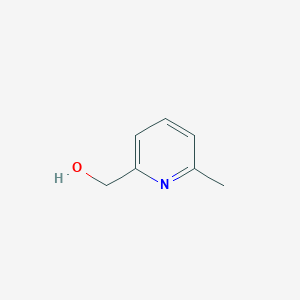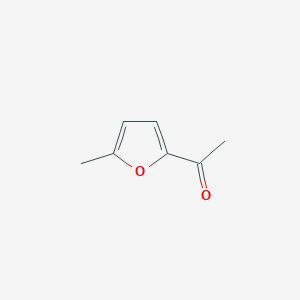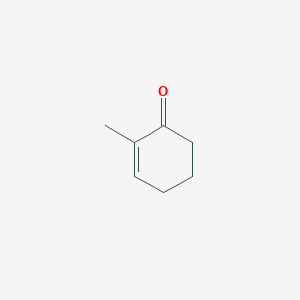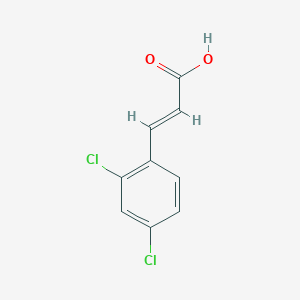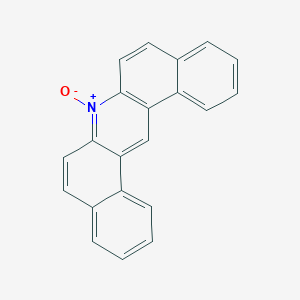
Dibenz(a,j)acridine, 7-oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dibenz(a,j)acridine, 7-oxide (DBA-7-oxide) is a polycyclic aromatic hydrocarbon (PAH) that has been found to exhibit potent anti-cancer activity. PAHs are a class of organic compounds that are formed during incomplete combustion of organic matter and are present in various environmental sources such as tobacco smoke, air pollution, and food. DBA-7-oxide has been shown to have a unique chemical structure that makes it a promising candidate for cancer therapy.
Mécanisme D'action
The mechanism of action of Dibenz(a,j)acridine, 7-oxide involves the activation of various cellular pathways that lead to apoptosis in cancer cells. Dibenz(a,j)acridine, 7-oxide has been shown to activate the p53 pathway, which is a tumor suppressor gene that regulates cell growth and division. Dibenz(a,j)acridine, 7-oxide has also been found to activate the JNK pathway, which is involved in cell death signaling. Additionally, Dibenz(a,j)acridine, 7-oxide has been shown to inhibit the NF-κB pathway, which is involved in inflammation and cancer progression.
Effets Biochimiques Et Physiologiques
Dibenz(a,j)acridine, 7-oxide has been shown to have several biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, inhibit cancer cell growth, and exhibit anti-inflammatory and anti-oxidative properties. Dibenz(a,j)acridine, 7-oxide has also been shown to increase the expression of genes involved in cell cycle arrest and DNA damage response.
Avantages Et Limitations Des Expériences En Laboratoire
Dibenz(a,j)acridine, 7-oxide has several advantages for lab experiments. It exhibits potent anti-cancer activity and has been shown to induce apoptosis in cancer cells. Dibenz(a,j)acridine, 7-oxide also has anti-inflammatory and anti-oxidative properties, which make it a promising candidate for cancer therapy. However, there are some limitations to using Dibenz(a,j)acridine, 7-oxide in lab experiments. It is a highly toxic compound and requires careful handling. Additionally, its mechanism of action is not fully understood, which limits its potential for clinical use.
Orientations Futures
There are several future directions for research on Dibenz(a,j)acridine, 7-oxide. One direction is to investigate its potential for use in combination with other anti-cancer agents to enhance its efficacy. Another direction is to study its mechanism of action in more detail to better understand how it induces apoptosis in cancer cells. Additionally, further research is needed to determine its safety and efficacy in animal models and clinical trials.
Conclusion:
In conclusion, Dibenz(a,j)acridine, 7-oxide is a promising candidate for cancer therapy due to its potent anti-cancer activity and unique chemical structure. It has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential for lab experiments. Further research is needed to fully understand its mechanism of action and determine its safety and efficacy in animal models and clinical trials.
Méthodes De Synthèse
Dibenz(a,j)acridine, 7-oxide can be synthesized through several methods, including chemical synthesis and isolation from natural sources. The chemical synthesis involves the reaction of dibenz(a,j)acridine with hydrogen peroxide in the presence of a catalyst. The isolation method involves the extraction of Dibenz(a,j)acridine, 7-oxide from natural sources such as marine organisms and plants.
Applications De Recherche Scientifique
Dibenz(a,j)acridine, 7-oxide has been extensively studied for its anti-cancer activity. It has been shown to induce apoptosis (programmed cell death) in cancer cells through the activation of various cellular pathways. Dibenz(a,j)acridine, 7-oxide has also been found to inhibit the growth of cancer cells in vitro and in vivo. In addition to its anti-cancer activity, Dibenz(a,j)acridine, 7-oxide has been shown to exhibit anti-inflammatory and anti-oxidative properties.
Propriétés
Numéro CAS |
1163-05-9 |
|---|---|
Nom du produit |
Dibenz(a,j)acridine, 7-oxide |
Formule moléculaire |
C21H13NO |
Poids moléculaire |
295.3 g/mol |
Nom IUPAC |
13-oxido-13-azoniapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(14),2,4,6,8,10,12,15,17,19,21-undecaene |
InChI |
InChI=1S/C21H13NO/c23-22-20-11-9-14-5-1-3-7-16(14)18(20)13-19-17-8-4-2-6-15(17)10-12-21(19)22/h1-13H |
Clé InChI |
MQSWLCGJPFZPQJ-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC3=[N+](C4=C(C=C32)C5=CC=CC=C5C=C4)[O-] |
SMILES canonique |
C1=CC=C2C(=C1)C=CC3=[N+](C4=C(C=C32)C5=CC=CC=C5C=C4)[O-] |
Autres numéros CAS |
1163-05-9 |
Synonymes |
DIBENZ(A,J)ACRIDINEN-OXIDE |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



